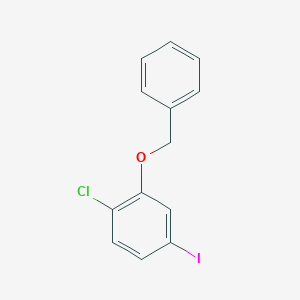
2-(Benzyloxy)-1-chloro-4-iodobenzene
Cat. No. B8606990
M. Wt: 344.57 g/mol
InChI Key: LJUOTNOSIWZVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08552201B2
Procedure details


Add dropwise 374 mL (748 mmol) of a solution of iPrMgCl 2N in THF to a solution of 198 g (575 mmol) of 2-(benzyloxy)-1-chloro-4-iodobenzene in 1.2 L of anhydrous THF under argon and stirred at −50° C., maintaining the temperature between −40 and −50° C. Allow the reaction mixture to return to −10° C. and continue stirring for 1 h. Then add 172 mL (748 mmol) of triisopropyl borate and leave the reaction mixture to return slowly to RT. After stirring for 2 h, treat the mixture with 1 L of aqueous solution of HCl 5N, then extract with ether (2×600 mL). Wash the organic phase with 2×1 L of water, dry over Na2SO4 then concentrate under reduced pressure. Solidify the residue obtained in pentane, filter on a frit and wash with pentane. We thus obtain 113 g of [3-(benzyloxy)-4-chlorophenyl]boronic acid in the form of a white solid.
[Compound]
Name
solution
Quantity
374 mL
Type
reactant
Reaction Step One






[Compound]
Name
aqueous solution
Quantity
1 L
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
C([Mg]Cl)(C)C.[CH2:6]([O:13][C:14]1[CH:19]=[C:18](I)[CH:17]=[CH:16][C:15]=1[Cl:21])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[B:22](OC(C)C)([O:27]C(C)C)[O:23]C(C)C.Cl>C1COCC1>[CH2:6]([O:13][C:14]1[CH:19]=[C:18]([B:22]([OH:27])[OH:23])[CH:17]=[CH:16][C:15]=1[Cl:21])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
374 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
198 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)I)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
1.2 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
172 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Step Three
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at −50° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature between −40 and −50° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to return to −10° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
continue stirring for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leave the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to return slowly to RT
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 2 h
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract with ether (2×600 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash the organic phase with 2×1 L of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
then concentrate under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained in pentane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter on a frit
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with pentane
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1Cl)B(O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
